molecular formula C23H21F3N2O3S B393387 ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B393387
M. Wt: 462.5g/mol
InChI Key: BTUMBJIQOVTNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound featuring a quinoline core, a trifluoromethyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aniline derivative, followed by cyclization and functional group modifications to introduce the thienyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its unique structure may offer therapeutic benefits, leading to the development of new pharmaceuticals for treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline core can interact with specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-oxo-4-(3-thienyl)-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Lacks the trifluoromethyl group, resulting in different biological activity and properties.

    Ethyl 2-amino-5-oxo-4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Features a different position of the thienyl group, affecting its reactivity and interactions.

    Ethyl 2-amino-5-oxo-4-(3-thienyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Has the trifluoromethyl group in a different position on the phenyl ring, altering its chemical and biological properties.

Uniqueness

ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thienyl and trifluoromethyl groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C23H21F3N2O3S

Molecular Weight

462.5g/mol

IUPAC Name

ethyl 2-amino-5-oxo-4-thiophen-3-yl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H21F3N2O3S/c1-2-31-22(30)20-18(13-9-10-32-12-13)19-16(7-4-8-17(19)29)28(21(20)27)15-6-3-5-14(11-15)23(24,25)26/h3,5-6,9-12,18H,2,4,7-8,27H2,1H3

InChI Key

BTUMBJIQOVTNST-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CSC=C3)C(=O)CCC2)C4=CC=CC(=C4)C(F)(F)F)N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CSC=C3)C(=O)CCC2)C4=CC=CC(=C4)C(F)(F)F)N

Origin of Product

United States

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